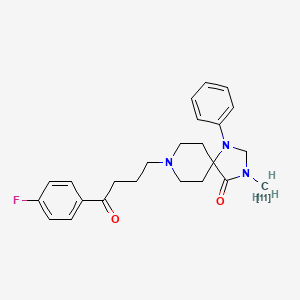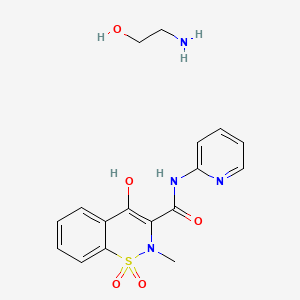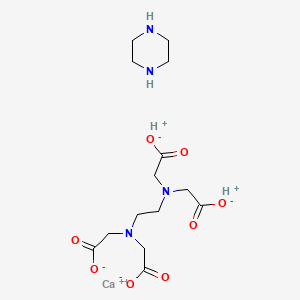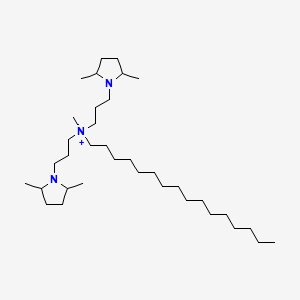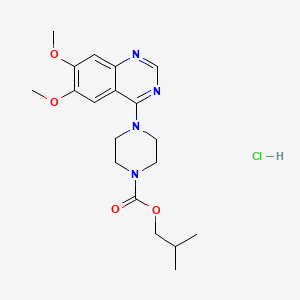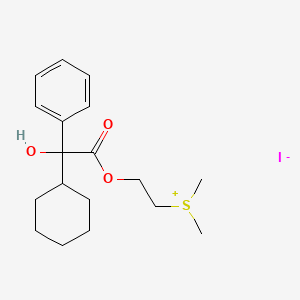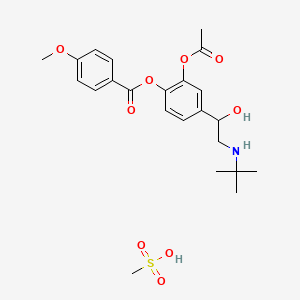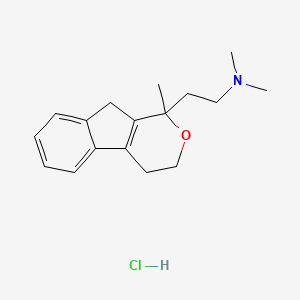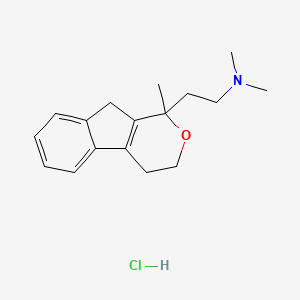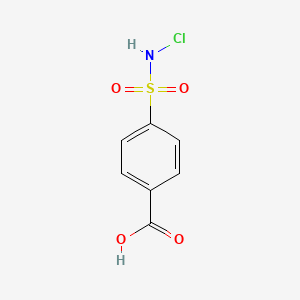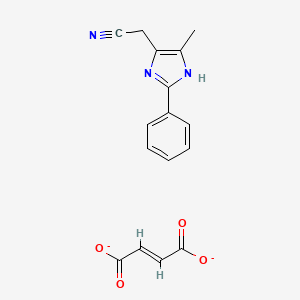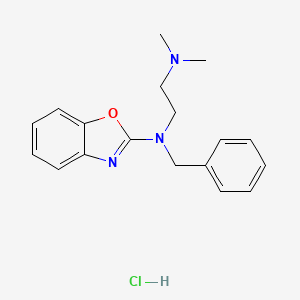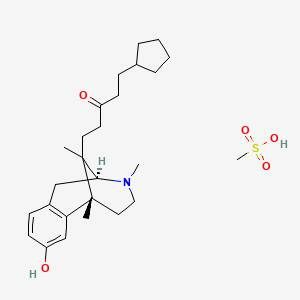
Quadazocine mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quadazocine mesylate is an opioid antagonist belonging to the benzomorphan family. It is primarily used in scientific research due to its ability to act as a silent antagonist at the three major opioid receptors: μ (mu), κ (kappa), and δ (delta). This compound has a significant preference for the μ receptor and the κ2 subtype, making it a valuable tool in studying opioid receptor interactions and the effects of opioid agonists like morphine and fentanyl .
Preparation Methods
The synthesis of Quadazocine mesylate involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes the following steps:
Formation of the benzomorphan core: This involves the cyclization of appropriate precursors under specific conditions to form the tricyclic benzomorphan structure.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to the benzomorphan core.
Mesylation: The final step involves the conversion of the hydroxyl group to a mesylate group using methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine
Chemical Reactions Analysis
Quadazocine mesylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The mesylate group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Hydrolysis: The mesylate group can be hydrolyzed to form the corresponding alcohol
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quadazocine mesylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Opioid receptor studies: It is used to study the interactions between opioid receptors and various agonists and antagonists.
Pain management research: this compound helps in understanding the mechanisms of pain relief and the development of new analgesics.
Addiction research: It is used to investigate the effects of opioid antagonists on addiction and withdrawal symptoms
Mechanism of Action
Quadazocine mesylate exerts its effects by binding to the μ, κ, and δ opioid receptors, acting as a silent antagonist. This means it blocks the receptors without activating them, thereby preventing the effects of opioid agonists. The compound has a higher affinity for the μ receptor and the κ2 subtype, making it particularly effective in reversing the effects of μ and κ opioid agonists .
Comparison with Similar Compounds
Quadazocine mesylate is similar to other opioid antagonists such as naloxone and naltrexone. it has a unique profile due to its higher affinity for the μ receptor and the κ2 subtype. This makes it more selective in its antagonistic effects compared to other compounds. Similar compounds include:
Naloxone: A widely used opioid antagonist with a broad affinity for all opioid receptors.
Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.
This compound’s selectivity and potency make it a valuable tool in opioid receptor research and the development of new therapeutic agents.
Properties
CAS No. |
71276-44-3 |
|---|---|
Molecular Formula |
C26H41NO5S |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C25H37NO2.CH4O3S/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18;1-5(2,3)4/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3;1H3,(H,2,3,4)/t23-,24+,25?;/m0./s1 |
InChI Key |
OKLHDYDHKBFXCK-IHOLGCEMSA-N |
Isomeric SMILES |
C[C@]12CCN([C@H](C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |
Canonical SMILES |
CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


